molecular formula C14H10O4 B1339139 Biphenyl-3,4'-dicarboxylic acid CAS No. 92152-01-7

Biphenyl-3,4'-dicarboxylic acid

Cat. No.: B1339139
CAS No.: 92152-01-7
M. Wt: 242.23 g/mol
InChI Key: GSYIVQLTSZFJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-3,4’-dicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C14H10O4. It consists of two benzene rings connected by a single bond, with carboxyl groups (-COOH) attached to the 3rd and 4th positions of the biphenyl structure. This compound is known for its applications in the synthesis of polymers and coordination polymers due to its structural rigidity and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-3,4’-dicarboxylic acid can be synthesized through the liquid-phase oxidation of 3,4-dimethylbiphenyl. In this process, the methyl groups at the para positions to the benzene rings are initially oxidized, leading to the formation of the final product . The reaction typically involves the use of molecular oxygen in the presence of an oxidation catalyst, such as cobalt or manganese, in a solvent containing a high percentage of an aliphatic monocarboxylic acid .

Industrial Production Methods

Industrial production of biphenyl-3,4’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves isolating a mixture of diisopropylbiphenyls from a reaction mixture obtained by reacting biphenyl with propylene. The 4,4’-diisopropylbiphenyl is then crystallized and oxidized with molecular oxygen in the presence of a cobalt or manganese catalyst .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the carboxyl groups to other functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives and coordination polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-3,4’-dicarboxylic acid is unique due to its specific substitution pattern, which allows for the formation of rigid and thermally stable polymers. Its ability to form coordination polymers with metal ions also sets it apart from other dicarboxylic acids .

Properties

IUPAC Name

3-(4-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYIVQLTSZFJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468424
Record name BIPHENYL-3,4'-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92152-01-7
Record name BIPHENYL-3,4'-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-3,4'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using microwave irradiation. The general procedure described in Example 3 was used with 4-chlorobenzoic acid (157 mg, 1.00 mmol), 3-carboxyphenylboronic acid (199 mg, 1.20 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (3.0 mL), 10 min at 150° C. (using microwave irradiation with cooling). The product was isolated as a white solid (229 mg, 95%). Mp=>250° C. (lit. mp=295° C.). 1H NMR (400 MHz, d6-DMSO/D2O) δ: 8.22 (s, 1H), 8.42 (d, 2H, J=7.6 Hz), 7.98 (d, 1H, J=7.6 Hz), 7.91 (d, 1H, J=7.6 Hz), 7.79 (d, 2H, J=7.6 Hz), 7.59 (t, 1H, J=7.2 Hz). 13C NMR (125 MHz, d6-DMSO/D2O) δ: 167.5, 143.6, 139.7, 131.9, 131.7, 130.4, 130.3, 129.8, 129.4, 127.8, 127.2.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-3,4'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Biphenyl-3,4'-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Biphenyl-3,4'-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
Biphenyl-3,4'-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Biphenyl-3,4'-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Biphenyl-3,4'-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.